molecular formula C₁₆H₂₉N₃O₈S₂ B1141317 Tebipenem Tetrahydrate CAS No. 936010-57-0

Tebipenem Tetrahydrate

Cat. No.: B1141317
CAS No.: 936010-57-0
M. Wt: 455.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tebipenem Tetrahydrate is a broad-spectrum, orally-administered antibiotic belonging to the carbapenem subgroup of beta-lactam antibiotics. It is primarily used to combat bacterial infections that have developed resistance to commonly used antibiotics. This compound is formulated as the ester tebipenem pivoxil to enhance absorption and bioavailability .

Scientific Research Applications

Tebipenem Tetrahydrate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Tebipenem Tetrahydrate is a broad-spectrum orally-administered antibiotic, from the carbapenem subgroup of β-lactam antibiotics . It primarily targets the penicillin-binding proteins (PBPs), with the primary target being PBP2 . PBPs are crucial for bacterial cell wall synthesis. By targeting these proteins, this compound disrupts the cell wall synthesis process, leading to bacterial cell death.

Mode of Action

This compound interacts with its targets, the PBPs, by binding to them and inhibiting their activity . This inhibition prevents the cross-linking of peptidoglycans, which are essential components of the bacterial cell wall. The disruption in the cell wall synthesis leads to osmotic instability and eventually, bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, this compound prevents the formation of peptidoglycan cross-links, an essential process in cell wall synthesis . This disruption in the cell wall synthesis pathway leads to the death of the bacteria.

Pharmacokinetics

This compound is formulated as the ester Tebipenem pivoxil due to the better absorption and improved bioavailability of this form . It is an orally bioavailable carbapenem prodrug that is rapidly converted to the active moiety, Tebipenem, by enterocytes .

Result of Action

The molecular effect of this compound’s action is the inhibition of PBPs, leading to the disruption of bacterial cell wall synthesis . On a cellular level, this results in osmotic instability and ultimately, bacterial cell death coli, Klebsiella pneumoniae, or Proteus spp .

Biochemical Analysis

Biochemical Properties

Tebipenem Tetrahydrate is a prodrug of tebipenem, a carbapenem with activity against multidrug-resistant (MDR) Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacteriaceae . The conversion from the prodrug to the active moiety, namely, tebipenem, occurs in the enterocytes of the gastrointestinal tract via intestinal esterases .

Cellular Effects

This compound has shown to have broad-spectrum activity against multidrug-resistant Gram-negative pathogens, including quinolone-resistant and extended-spectrum-β-lactamase-producing Enterobacterales . This suggests that it can influence cell function by combating these resistant bacteria.

Molecular Mechanism

This compound, as a carbapenem, is known to exert its effects at the molecular level by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

In a study, healthy adults received single oral doses of this compound at 100mg to 900mg or multiple doses of 300mg or 600mg every 8h for 14 days . In the single-ascending-dose phase, mean tebipenem plasma concentrations increased in a linear and dose-proportional manner for doses of 100 to 900mg .

Dosage Effects in Animal Models

In several in vivo mouse infection models, tebipenem has shown to be effective against various bacterial strains

Metabolic Pathways

This compound is metabolized in the gastrointestinal tract via intestinal esterases to its active form, tebipenem

Transport and Distribution

This compound is orally administered and is absorbed in the gastrointestinal tract It is then distributed within the body where it exerts its antibacterial effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tebipenem Tetrahydrate involves the reaction of tebipenem with iodized salt, diisopropyl ethylamine, and chloromethyl pivalate in a solvent. The addition of a catalytic amount of iodized salt shortens the reaction time, reduces impurities, simplifies post-treatment processes, improves yield, and lowers production costs .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain high purity and yield. The process involves multiple steps, including synthesis, purification, and crystallization to obtain the final tetrahydrate form.

Chemical Reactions Analysis

Types of Reactions: Tebipenem Tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Carboxylesterase enzymes in intestinal epithelial cells.

    Oxidation: Aqueous solutions with varying pH levels.

    Photolysis and Thermolysis: Exposure to light and heat.

Major Products Formed:

Comparison with Similar Compounds

    Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

    Meropenem: Known for its effectiveness against Gram-negative bacteria.

    Ertapenem: Used for treating various bacterial infections, including intra-abdominal and skin infections.

Uniqueness of Tebipenem Tetrahydrate: this compound is unique due to its oral bioavailability, making it a convenient option for outpatient treatment of resistant bacterial infections. Its formulation as tebipenem pivoxil enhances absorption and bioavailability, distinguishing it from other carbapenem antibiotics that require intravenous administration .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tebipenem Tetrahydrate involves the reaction of several starting materials through multiple steps of chemical reactions.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid", "1-ethyl-1H-tetrazol-5-ylamine", "Triethylamine", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid is reacted with 1-ethyl-1H-tetrazol-5-ylamine in the presence of triethylamine and methanol to form Tebipenem intermediate.", "Step 2: Tebipenem intermediate is treated with hydrogen chloride in methanol to yield Tebipenem hydrochloride.", "Step 3: Tebipenem hydrochloride is reacted with sodium hydroxide in water to form Tebipenem.", "Step 4: Tebipenem is further treated with water to obtain Tebipenem Tetrahydrate." ] }

CAS No.

936010-57-0

Molecular Formula

C₁₆H₂₉N₃O₈S₂

Molecular Weight

455.55

Synonyms

(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate;  [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.